1-(Ethanesulfonyl)piperidin-4-ol

Descripción general

Descripción

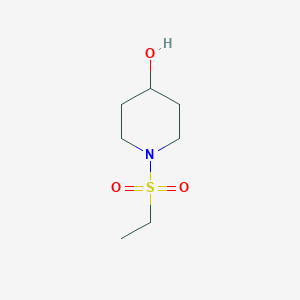

1-(Ethanesulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol This compound features a piperidine ring substituted with an ethanesulfonyl group and a hydroxyl group at the 4-position

Mecanismo De Acción

Target of Action

The primary target of 1-(Ethanesulfonyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . When the compound binds to the CCR5 receptor, it prevents the entry of macrophagetropic (R5) HIV-1 strains into cells . This blockade of the CCR5 receptor is a key step in the treatment of HIV-1 infections .

Pharmacokinetics

The compound’s interaction with the ccr5 receptor suggests that it has the potential to be bioavailable and effective in the human body .

Result of Action

The binding of this compound to the CCR5 receptor results in the prevention of HIV-1 entry into cells . This leads to a decrease in the progression of HIV-1 infections and a slower progression to AIDS .

Action Environment

The action of this compound is influenced by the biochemical environment of the human body. Factors such as the presence of other molecules, pH levels, and temperature can affect the compound’s interaction with the CCR5 receptor and its overall efficacy .

Análisis Bioquímico

Biochemical Properties

1-(Ethanesulfonyl)piperidin-4-ol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as an antagonist to the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into host cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction with a basic nitrogen atom in the compound, anchoring it to the receptor . Additionally, the presence of lipophilic groups in this compound enhances its binding affinity to CCR5 .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting the CCR5 receptor, thereby preventing HIV-1 from entering host cells . This inhibition can lead to changes in gene expression and cellular metabolism, as the blockade of CCR5 disrupts the normal signaling pathways that the virus exploits for replication . Furthermore, this compound has shown potential in modulating other cellular functions, such as calcium mobilization, which is crucial for various cellular activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly the CCR5 receptor. The compound’s basic nitrogen atom forms a salt-bridge interaction with the receptor, anchoring it in place . This binding inhibits the receptor’s activity, preventing HIV-1 from using CCR5 as a co-receptor for entry into host cells . Additionally, this compound may influence gene expression by altering the signaling pathways downstream of CCR5 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on CCR5 over extended periods .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that its efficacy and safety are dose-dependent. At lower doses, the compound effectively inhibits CCR5 without causing significant adverse effects . At higher doses, toxic effects have been observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may influence the overall efficacy and safety of the compound . Additionally, this compound may affect metabolic flux and metabolite levels, further impacting its biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, depending on its affinity for various binding proteins . This distribution pattern is crucial for understanding the compound’s therapeutic potential and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules, such as the CCR5 receptor, and for exerting its inhibitory effects . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Métodos De Preparación

The synthesis of 1-(Ethanesulfonyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Análisis De Reacciones Químicas

1-(Ethanesulfonyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride (LAH).

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(Ethanesulfonyl)piperidin-4-ol has several applications in scientific research:

Comparación Con Compuestos Similares

1-(Ethanesulfonyl)piperidin-4-ol can be compared to other piperidine derivatives, such as:

Piperidine: The parent compound, which lacks the ethanesulfonyl and hydroxyl groups.

4-Piperidinol: Similar to this compound but without the ethanesulfonyl group.

1-(Methylsulfonyl)piperidin-4-ol: A closely related compound with a methylsulfonyl group instead of an ethanesulfonyl group.

The presence of the ethanesulfonyl group in this compound imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets, distinguishing it from these similar compounds.

Actividad Biológica

1-(Ethanesulfonyl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an ethanesulfonyl group. Its chemical structure allows for diverse interactions with biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes.

Key Mechanisms Include:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It may also act as a modulator of neurotransmitter receptors, influencing neural signaling and potentially affecting mood and cognition.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Study 1: Antioxidant Activity

In a study evaluating the antioxidant properties of this compound, researchers found that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines. This suggests its potential use as a therapeutic agent in conditions characterized by oxidative stress.

Study 2: Cytotoxicity in Cancer Cells

A series of experiments demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including A2780 ovarian cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation, indicating its potential as an anticancer agent.

Study 3: Neuroprotection

Research involving animal models of neurodegeneration showed that treatment with this compound resulted in significant protection against neuronal loss and improved cognitive function. This effect was linked to the compound's ability to modulate neurotransmitter levels and reduce inflammation within the central nervous system.

Propiedades

IUPAC Name |

1-ethylsulfonylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJAAQBJCJZEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.